ethyl 1-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-3-piperidinecarboxylate
Description
Ethyl 1-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-3-piperidinecarboxylate is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and an ethyl ester group
Properties
IUPAC Name |
ethyl 1-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-3-24-17(23)13-5-4-8-21(10-13)11-16(22)20-18-19-14-7-6-12(2)9-15(14)25-18/h6-7,9,13H,3-5,8,10-11H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDSOMBMKSFXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-3-piperidinecarboxylate typically involves multiple steps. One common approach is the condensation of 6-methyl-1,3-benzothiazol-2-amine with ethyl 3-piperidinecarboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-3-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
Ethyl 1-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-3-piperidinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent and other therapeutic applications.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of ethyl 1-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-3-piperidinecarboxylate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-1,3-benzothiazol-2-amine
- Ethyl 3-piperidinecarboxylate
- Benzothiazole derivatives
Uniqueness
Ethyl 1-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-3-piperidinecarboxylate is unique due to its combination of a benzothiazole moiety with a piperidine ring and an ethyl ester group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
